![molecular formula C21H21ClO5 B15091060 [2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) typically involves multiple steps, starting from readily available precursors. One common approach involves the use of a chlorinating agent to introduce the chlorine atom into the tetrahydropyran ring. The subsequent esterification with 4-methylbenzoic acid derivatives completes the synthesis. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .
Applications De Recherche Scientifique
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of (3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) involves its interaction with specific molecular targets. The chlorine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-chlorobenzoate): Similar in structure but with different substituents on the benzene ring.
(3R,4S,6S)-6-Bromotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate): Contains a bromine atom instead of chlorine, leading to different reactivity.
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-hydroxybenzoate): Features hydroxyl groups, which can alter its chemical and biological properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C21H21ClO5 |
|---|---|
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
[2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)26-17-11-19(22)25-12-18(17)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3 |
Clé InChI |
CPONBGAIBORBPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


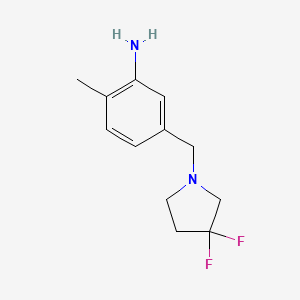
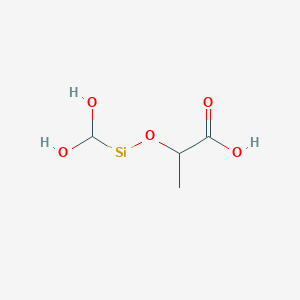

![(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B15091005.png)
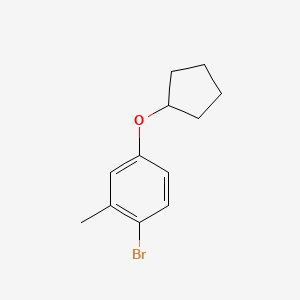
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)

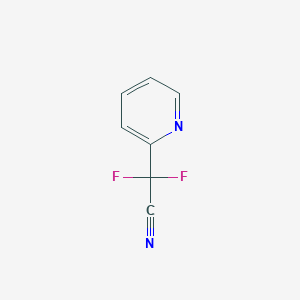
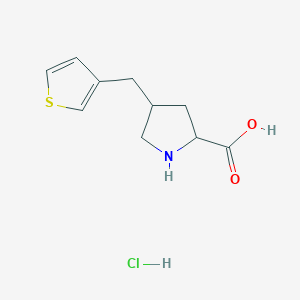

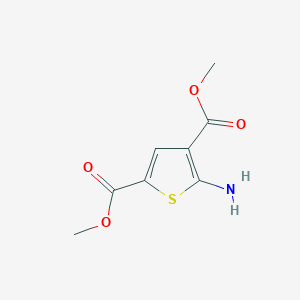
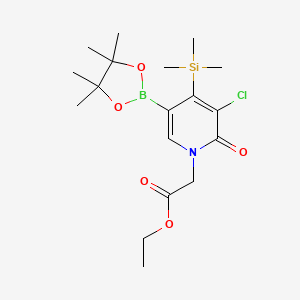
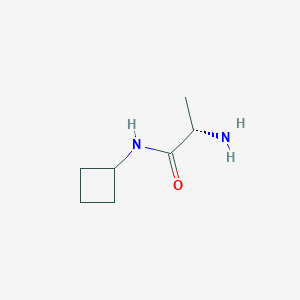
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)
